Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that features a furan ring, a pyridazine ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring is synthesized through cyclization reactions.
Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Amidation: The thioether compound undergoes amidation with an appropriate amine to form the acetamido group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (NH3, OH-) for nucleophilic substitution.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazines and related compounds.
Substitution: Halogenated derivatives and substituted aromatic compounds.
Scientific Research Applications
Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate: shares similarities with other pyridazine and furan derivatives, such as:
Uniqueness
Structural Features: The combination of furan, pyridazine, and benzoate ester in a single molecule is unique and contributes to its distinct chemical and biological properties.
Biological Activity: Its potential to interact with multiple biological targets makes it a versatile compound for drug discovery and development.
Properties
IUPAC Name |
methyl 4-[[2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-24-18(23)12-4-6-13(7-5-12)19-16(22)11-26-17-9-8-14(20-21-17)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYAPDHJAOHJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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